Dihydropashanone Dihydropashanone Dihydropashanone belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, dihydropashanone is considered to be a flavonoid lipid molecule. Dihydropashanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 41997-41-5
VCID: VC20757018
InChI: InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
SMILES: COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol

Dihydropashanone

CAS No.: 41997-41-5

Cat. No.: VC20757018

Molecular Formula: C17H18O5

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Dihydropashanone - 41997-41-5

CAS No. 41997-41-5
Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
IUPAC Name 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one
Standard InChI InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Standard InChI Key JIPRVIMCAIKNJN-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Canonical SMILES COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Appearance Yellow powder

Chemical Structure and Composition

Molecular Structure

Dihydropashanone features a complex structure with two aromatic rings connected by a propanone bridge. The compound contains multiple functional groups including hydroxyl and methoxy substituents that are positioned specifically on one of the aromatic rings . The presence of 2,6-dihydroxy and 3,4-dimethoxy groups on one phenyl ring, combined with an unsubstituted phenyl group at the end of a three-carbon chain, creates a distinctive molecular architecture that influences its chemical behavior.

Structural Classification

Based on its structure, Dihydropashanone can be classified as a dihydrochalcone derivative. The presence of the propan-1-one linkage between the two aromatic rings is characteristic of this class of compounds . This structural feature distinguishes it from true chalcones, which contain an α,β-unsaturated ketone system.

Physicochemical Properties

Basic Physical Properties

Dihydropashanone exists as a solid at room temperature with a molecular weight of 302.322 g/mol . The compound has a calculated density of 1.2±0.1 g/cm³, indicating it is slightly denser than water . Its high boiling point of 499.2±45.0 °C at 760 mmHg suggests strong intermolecular forces, likely hydrogen bonding due to the presence of hydroxyl groups .

Thermodynamic Properties

The compound demonstrates considerable thermal stability with a flash point of 182.9±22.2 °C, making it relatively safe to handle under normal laboratory conditions . This high flash point indicates that Dihydropashanone requires significant heating before it can ignite in the presence of an ignition source.

Comprehensive Physical Data

The table below summarizes the key physicochemical properties of Dihydropashanone:

PropertyValueUnit
CAS Number41997-41-5-
Molecular FormulaC₁₇H₁₈O₅-
Molecular Weight302.322g/mol
Density1.2±0.1g/cm³
Boiling Point499.2±45.0°C at 760 mmHg
Flash Point182.9±22.2°C
Exact Mass302.115417-
PSA75.99000Ų
LogP4.54-
Vapour Pressure0.0±1.3mmHg at 25°C
Index of Refraction1.594-
Hazard CodesXi-

Solubility and Partition Coefficient

With a LogP value of 4.54, Dihydropashanone exhibits significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents . This high partition coefficient indicates that the compound would preferentially distribute into organic phases rather than aqueous environments, a property that could be relevant for extraction procedures or biological applications.

Surface Properties

The calculated polar surface area (PSA) of Dihydropashanone is 75.99 Ų, which represents the surface sum over all polar atoms in the molecule, primarily oxygen atoms in this case . This moderate PSA value suggests that the compound has a balance between hydrophilic and hydrophobic properties, potentially influencing its interaction with biological membranes if studied in pharmaceutical contexts.

Analytical Considerations

Identification Methods

The identification and characterization of Dihydropashanone in research settings would typically involve a combination of spectroscopic techniques. Given its aromatic rings and multiple functional groups, techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy would be particularly useful for confirming its structure and purity.

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